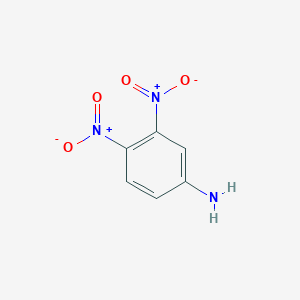

3,4-Dinitroaniline

説明

Historical Context of Dinitroaniline Research

The study of dinitroanilines originated from their role as intermediates in the synthesis of dyes and pigments. ucanr.edutaylorandfrancis.com Their rich and varied colors, stemming from the chromophoric nitro groups and the auxochromic amino group, made them valuable precursors in the burgeoning dye industry of the late 19th and early 20th centuries.

A significant expansion in dinitroaniline research occurred in the mid-20th century with the discovery of their potent herbicidal properties. ucanr.edu In the early 1960s, researchers identified that 2,6-dinitroaniline (B188716) derivatives exhibited significant pre-emergence herbicidal activity, leading to the commercialization of compounds like Trifluralin (B1683247). ucanr.edunih.gov This discovery shifted a major focus of dinitroaniline research towards agriculture, exploring their mechanism of action, which was later identified as the inhibition of microtubule formation in plant cells. dntb.gov.ua During World War I, the ready availability of the raw materials for dinitroaniline synthesis led to their use by Germany as Ersatz (substitute) high explosives. researchgate.net

Contemporary Research Paradigms for 3,4-Dinitroaniline

Modern research on this compound is multifaceted, extending beyond its traditional role as a synthetic intermediate. A significant area of contemporary study is in materials science , particularly in the field of nonlinear optics (NLO). Researchers are investigating derivatives of dinitroanilines for their potential in creating organic crystals with high second- and third-order NLO properties, which are crucial for applications in optical communications and data processing. researchgate.netcambridge.orgacs.org For instance, co-crystals of dinitroanilines have been synthesized and characterized for their ability to generate second-harmonic frequencies. researchgate.net

In biochemistry and medicinal chemistry , the established microtubule-disrupting activity of the dinitroaniline class has prompted investigations into this compound and its derivatives as potential therapeutic agents. nih.gov Research has focused on their efficacy against various protozoan parasites, such as Toxoplasma gondii and Leishmania, which rely on microtubule dynamics for survival and replication. nih.govnih.gov Computational studies are often employed to model the binding interactions between dinitroaniline derivatives and parasite tubulin, aiming to design more selective and potent antiparasitic drugs. nih.govdergipark.org.tr

Furthermore, this compound continues to be a subject of interest in synthetic chemistry as a versatile building block for creating more complex molecules, including specialized dyes, pigments, and potential pharmaceutical compounds. matilda.science

Methodological Approaches in this compound Studies

The study of this compound employs a wide range of modern scientific methodologies.

Synthesis and Characterization: The synthesis of this compound and its derivatives is a core area of research. One documented method involves the denitration of a 3,4-disubstituted phenol (B47542), followed by alkylation and amination steps. Characterization of these synthesized compounds relies heavily on spectroscopic and crystallographic techniques.

Spectroscopy: Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy are used to identify the functional groups present in the molecule. researchgate.netrroij.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. spectrabase.com

Crystallography: Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms and molecules within a crystal lattice. researchgate.net This is particularly crucial for understanding the structure-property relationships in nonlinear optical materials. researchgate.netscispace.com

Analytical and Quantitative Methods: Detecting and quantifying this compound, especially in environmental or biological samples, requires sensitive analytical techniques.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods. researchgate.netacs.orgnih.gov These are often coupled with various detectors, such as UV detectors for HPLC or Nitrogen-Phosphorus Detectors (NPD) and Mass Spectrometry (MS) for GC, to achieve high selectivity and low detection limits. acs.orgnih.govcsic.es

Spectrophotometry: UV-Visible spectrophotometry can also be used, often involving a derivatization step, such as diazotization, to form a colored azo dye whose absorbance can be measured at a specific wavelength. cabidigitallibrary.org

Computational Modeling: In silico methods are increasingly used to predict and understand the properties and behavior of this compound and its derivatives.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate molecular geometries, vibrational frequencies (for comparison with FTIR/Raman spectra), and electronic properties such as the HOMO-LUMO energy gap. rroij.comscispace.com

Molecular Docking: These simulations are used to predict the binding affinity and orientation of dinitroaniline derivatives to biological targets like DNA or tubulin, providing insights into their potential biological activity. dergipark.org.trmatilda.science

Table 1: Methodological Approaches for this compound Research

| Category | Method | Purpose | Key Findings/Applications | References |

|---|---|---|---|---|

| Synthesis | Chemical Synthesis | To create this compound and its derivatives. | Routes include denitration of substituted phenols. | |

| Structural Characterization | Single-Crystal X-ray Diffraction | To determine the 3D molecular and crystal structure. | Confirms crystal system and space group (e.g., monoclinic, P21/n for a derivative). researchgate.net | researchgate.netscispace.com |

| FTIR/FT-Raman Spectroscopy | To identify functional groups and vibrational modes. | Confirms presence of -NO2 and -NH2 groups. researchgate.netrroij.com | researchgate.netrroij.com | |

| Nuclear Magnetic Resonance (NMR) | To elucidate the detailed molecular structure in solution. | Confirms proton and carbon environments. spectrabase.comscielo.org.co | spectrabase.comscielo.org.co | |

| Analytical Quantification | HPLC-UV | To separate and quantify isomers in liquid samples. | Detection limits in the nanomolar range for isomers in wastewater. nih.gov | nih.gov |

| GC-NPD/MS | To separate and quantify volatile derivatives in various matrices. | Detection limits in the low µg/g range in soil and plant samples. acs.orgcsic.es | acs.orgcsic.es | |

| Spectrophotometry | For quantitative determination, often after derivatization. | Used to determine dinitroaniline herbicides by forming an azo dye. cabidigitallibrary.org | cabidigitallibrary.org | |

| Computational Studies | Density Functional Theory (DFT) | To model electronic structure and predict properties. | Calculation of HOMO-LUMO gaps, vibrational frequencies. rroij.comscispace.com | rroij.comscispace.com |

| Molecular Docking | To simulate binding to biological targets. | Predicts interactions with tubulin and DNA. nih.govdergipark.org.trmatilda.science | nih.govdergipark.org.trmatilda.science | |

| Z-Scan Technique | To measure nonlinear optical properties. | Determines third-order nonlinear absorption and refraction. researchgate.net | researchgate.net |

Interdisciplinary Perspectives on this compound

The study of this compound is inherently interdisciplinary, connecting several fields of science and technology.

Chemistry: At its core, this compound is a molecule of interest in organic chemistry for its synthesis, reactivity, and role as a precursor to other compounds like azo dyes. matilda.science The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups makes it a model system for studying electrophilic and nucleophilic aromatic substitution reactions.

Agriculture: The broader class of dinitroanilines are well-established as pre-emergence herbicides. taylorandfrancis.com Research from an agricultural perspective focuses on the efficacy of dinitroaniline-based herbicides, their persistence in soil and water, and their degradation pathways. [2, this compound itself can be a degradation product of more complex herbicides like pendimethalin (B1679228).

Materials Science: The push for advanced optical technologies has brought this compound and its isomers into the realm of materials science. researchgate.netcambridge.org Research focuses on designing and growing high-quality single crystals of its derivatives and characterizing their nonlinear optical (NLO) properties for potential use in photonic and electro-optic devices. cambridge.orgresearchgate.net

Pharmacology and Biochemistry: The specific interaction of dinitroanilines with the tubulin protein is a key area of research. nih.gov This mechanism, which disrupts microtubule formation and cell division, is exploited in their herbicidal action but is also being investigated for antiparasitic applications. nih.govnih.gov Computational biochemistry plays a crucial role in understanding these interactions at a molecular level to guide the development of new therapeutic agents. nih.gov

Table 2: Physicochemical Properties of Dinitroaniline Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature | References |

|---|---|---|---|---|---|---|

| 2,4-Dinitroaniline (B165453) | 97-02-9 | C₆H₅N₃O₄ | 183.12 | 187–189 | Nitro groups ortho and para to the amino group. | nih.govwikipedia.org |

| 2,6-Dinitroaniline | 606-22-4 | C₆H₅N₃O₄ | 183.12 | 138–142 | Two nitro groups ortho to the amino group. | ucanr.edu |

| This compound | 610-41-3 | C₆H₅N₃O₄ | 183.12 | 153–154 | Nitro groups meta and para to the amino group. | scbt.com |

| 3,5-Dinitroaniline (B184610) | 618-87-1 | C₆H₅N₃O₄ | 183.12 | 157–159 | Two nitro groups meta to the amino group. Symmetrical structure enhances crystal lattice stability. | nist.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZPZSUDOPUDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209858 | |

| Record name | 3,4-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-41-3 | |

| Record name | 3,4-Dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3,4 Dinitroaniline

Established Synthetic Pathways for 3,4-Dinitroaniline

The traditional and most common methods for preparing this compound rely on a series of well-documented chemical transformations.

Nitration Reactions in this compound Synthesis

Nitration is a fundamental step in the synthesis of this compound. The process typically involves the introduction of nitro groups onto an aniline (B41778) or a substituted aniline precursor.

A common starting material is 4-nitroaniline (B120555) . The synthesis of 4-nitroaniline itself can be achieved through the nitration of acetanilide (B955) followed by hydrolysis. prepchem.comsciencemadness.orgstuba.skchegg.com The acetylation of aniline protects the amino group and directs the incoming nitro group primarily to the para position. sciencemadness.orgwikipedia.org The subsequent nitration of 4-nitroaniline to yield this compound requires carefully controlled conditions to introduce the second nitro group at the 3-position.

Alternatively, 3-nitroaniline (B104315) can serve as a precursor. ontosight.aisolubilityofthings.com The synthesis of 3-nitroaniline often involves the nitration of aniline under specific conditions that favor meta-substitution, or through other routes like the Hofmann rearrangement of 3-nitrobenzamide. ontosight.aiprezi.comacs.org Subsequent nitration of 3-nitroaniline would then lead to the formation of this compound.

Another significant pathway involves the amination of 1-chloro-2,4-dinitrobenzene (B32670) . wikipedia.orgorgsyn.org In this nucleophilic aromatic substitution reaction, the chlorine atom is displaced by an amino group from ammonia (B1221849). wikipedia.orgorgsyn.org This method is often employed in industrial production. A process for preparing 2,4-dinitroaniline (B165453) involves reacting 4-chloro-1,3-dinitrobenzene with aqueous ammonia at elevated temperatures and pressures. google.com

The nitration of N-(4'-nitrobenzoyl)-aniline followed by reduction and dehydrocyclization is another complex route that can lead to related dinitroaniline structures. google.com

| Starting Material | Key Transformation | Product | Reference(s) |

| Acetanilide | Nitration, then Hydrolysis | 4-Nitroaniline | prepchem.comsciencemadness.orgstuba.skchegg.com |

| Aniline | Acetylation, Nitration, Hydrolysis | 4-Nitroaniline | sciencemadness.orgwikipedia.org |

| 3-Nitrobenzamide | Hofmann Rearrangement | 3-Nitroaniline | prezi.comacs.org |

| 1-Chloro-2,4-dinitrobenzene | Amination | 2,4-Dinitroaniline | wikipedia.orgorgsyn.org |

| 4-Chloro-1,3-dinitrobenzene | Amination | 2,4-Dinitroaniline | google.com |

Reductive and Oxidative Transformations in this compound Preparation

Reductive and oxidative processes are crucial in manipulating functional groups during the synthesis of this compound and its precursors.

Partial reduction of dinitroarenes is a key strategy. For instance, the selective reduction of one nitro group in a dinitro compound can yield a nitroaniline. The reduction of dinitroarenes can be achieved using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel. oup.com This method has been applied to dinitroarenes with various substituents. oup.com

The synthesis of certain dinitroaniline herbicides, which are structurally related to this compound, involves the reductive amination of ketones. rsc.org This process creates substituted aniline derivatives that can be further modified. rsc.org

Oxidative reactions, while less common for the direct synthesis of this compound, can be involved in the preparation of precursors or in side reactions.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly turning to advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of chemical processes.

The hydrogenation of dinitroanilines over palladium-containing granulated carbon catalysts in carboxylic acid solutions has been shown to be an efficient method for producing aminobenzimidazoles, which involves the initial reduction of the nitro groups. researchgate.net While the end product is different, the initial catalytic hydrogenation of the dinitroaniline is a relevant advanced technique. The selective hydrogenation of 1-chloro-2,4-dinitrobenzene to 1-chloro-2,4-diaminobenzene has been improved by using a modified Raney nickel catalyst containing molybdenum and sometimes cobalt. google.com

The Kabachnik-Fields reaction, a three-component reaction for synthesizing α-aminophosphonates, has been efficiently catalyzed by magnesium perchlorate (B79767) under solvent-free conditions, even with electron-withdrawing substituents on the aniline, such as in 2,4-dinitroaniline. acs.org

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are being increasingly applied to the synthesis of nitroaromatic compounds.

Solvent-Free Syntheses of this compound

Solvent-free synthesis is a key aspect of green chemistry, as it reduces waste, cost, and the environmental impact associated with organic solvents.

Microwave-assisted solvent-free synthesis has emerged as a rapid and environmentally friendly method for preparing various organic compounds. researchgate.net For instance, Schiff bases have been synthesized from 2,4-dinitroaniline and crotonaldehyde (B89634) using a solvent-free method with a mortar and pestle, resulting in high yields. projectshelve.com Microwave irradiation has also been employed for the catalyst-free synthesis of imine derivatives under solvent-free conditions. researchgate.net The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction can be performed under solvent-free conditions, which significantly reduces reaction times compared to solvent-based systems. acs.org

Eco-Friendly Catalysts for this compound Precursors

The development of reusable and non-toxic catalysts is another cornerstone of green chemistry.

Heteropolyanion-based ionic liquids have been used as efficient and reusable catalysts for one-pot syntheses. mdpi.com These catalysts can be employed in reactions like the oxidation of alcohols to aldehydes, which can then be used in subsequent reactions. mdpi.com Natural dolomitic limestone has been utilized as a heterogeneous green catalyst for the synthesis of various nitrogen-containing heterocycles under ultrasound irradiation in an ethanol/water mixture. beilstein-journals.org

Magnetic nanoparticles coated with silica (B1680970) and modified with ionic liquids have been developed as efficient and easily separable heterogeneous catalysts for diazotization/iodination reactions of aromatic amines under solvent-free conditions. rsc.org While this specific reaction is not a direct synthesis of this compound, it demonstrates the potential of magnetic nanocatalysts in the synthesis of related aromatic compounds.

Optimization of Reaction Conditions for this compound Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on the careful control of various reaction parameters. The nitration of aniline derivatives, a common route to dinitroanilines, is particularly sensitive to reaction conditions. Optimization studies, often drawing from methodologies for similar compounds like other dinitroaniline isomers or precursors, focus on several key factors to maximize the formation of the desired 3,4-isomer and minimize side-product formation.

Key parameters that are typically optimized include the choice of nitrating agent, reaction temperature, solvent system, and the use of catalysts. For instance, in the synthesis of related nitroanilines, specific conditions have been identified to achieve high conversion and selectivity. While direct optimization data for this compound is not always published in detail, the principles from analogous reactions are directly applicable.

For example, studies on the synthesis of 3-Nitroaniline, a potential precursor, have shown that temperature, hydrogen pressure, and catalyst loading are critical. In one such optimization, a temperature of 95°C, a hydrogen pressure of 3 MPa, and a specific catalyst loading were found to be optimal for achieving high conversion and selectivity.

Similarly, the choice of solvent can significantly impact reaction outcomes. In the synthesis of certain dinitroaniline derivatives, polar aprotic solvents like DMF at temperatures between 80-90°C have been shown to produce yields greater than 90%. The use of phase-transfer catalysts can also enhance reaction rates and efficiency.

The following table summarizes optimization data from a related nitroaniline synthesis, illustrating the impact of reaction parameters on yield and conversion.

Table 1: Optimization of Reaction Conditions for a Related Nitroaniline Synthesis

| Parameter | Optimal Value | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 95°C | 97 | 60 |

| H₂ Pressure | 3 MPa | 98 | 61 |

This data is for the synthesis of 3-Nitroaniline and serves as an illustrative example of parameter optimization.

In the context of nitration reactions, controlling the temperature is crucial to manage the exothermic nature of the reaction and to influence the isomeric distribution of the products. orgsyn.org For the preparation of 2,4-dinitroaniline from 4-chloro-1,3-dinitrobenzene, maintaining the temperature between 60°C and 90°C and using a significant excess of aqueous ammonia (at least a three-fold stoichiometric amount) are key to achieving high yields and purity. google.com Such findings are instrumental in developing a robust process for this compound.

Scale-Up Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a unique set of challenges that must be addressed to ensure safety, efficiency, and environmental compliance.

One of the primary concerns in scaling up nitration reactions is the management of heat. Nitrations are typically highly exothermic, and inadequate heat dissipation in large reactors can lead to a runaway reaction, posing a significant safety risk, including the potential for explosion. rsc.org Therefore, precise temperature control through advanced cooling systems and careful, often gradual, addition of reagents is paramount. google.com For some processes, the value of a synthetic method that does not require an autoclave is significant, as it simplifies the equipment requirements and reduces risks associated with high-pressure reactions. orgsyn.org

The handling of hazardous materials, such as concentrated acids (sulfuric and nitric acid) used in nitration, also becomes more complex at an industrial scale. This necessitates specialized storage, handling protocols, and waste treatment procedures to minimize environmental impact and ensure worker safety.

Furthermore, traditional batch processing methods, often used in laboratory synthesis, can be inefficient for large-scale production. They can suffer from low yields and generate significant pollution. google.com Consequently, the chemical industry often moves towards continuous-flow processes, such as those using microreactors, which can offer better control over reaction parameters, improved safety, and more efficient production. rsc.org The "numbering-up" or parallelization of microreactors is a strategy to increase production capacity while maintaining the advantages of micro-scale control. rsc.org

Regulatory compliance is another major hurdle in the industrial production of dinitroanilines. futuremarketinsights.com Agencies like the Environmental Protection Agency (EPA) impose strict regulations on the production, handling, and environmental release of such chemicals. futuremarketinsights.comvaluemarketresearch.com This requires manufacturers to invest in pollution control measures and to demonstrate the safety of their processes.

Finally, economic viability dictates that the process must be cost-effective. This involves optimizing reagent use, maximizing yield and purity to reduce purification costs, and developing methods for catalyst recycling. acs.org For instance, in some nitration procedures, the denitrated pyrazole (B372694) moiety from a nitrating agent could be recovered in high yields (78–94%), which is an important consideration for sustainable industrial production. acs.org

Reactivity and Mechanistic Investigations of 3,4 Dinitroaniline

Complexation and Coordination Chemistry with 3,4-Dinitroaniline Ligands

Metal-Dinitroaniline Complex Formation

The formation of coordination complexes between metal ions and this compound is primarily dictated by the presence of the amino (-NH₂) group, which can act as a Lewis base, donating its lone pair of electrons to a metal center. However, the two strongly electron-withdrawing nitro (-NO₂) groups on the aromatic ring significantly reduce the electron density on the nitrogen atom of the amino group. scbt.com This diminished electron-donating capacity makes this compound a relatively weak ligand on its own.

While direct complexation studies with this compound are not extensively documented in the surveyed literature, the coordination chemistry of related nitroanilines often involves their use as precursors for more complex ligands, such as Schiff bases. For instance, studies have shown that derivatives of 2,4-dinitroaniline (B165453) and other substituted anilines can be condensed with aldehydes or ketones to form Schiff base ligands. ijpsr.comasianpubs.org These larger, often multidentate, ligands then readily form stable complexes with a variety of transition metals, including Co(II), Ni(II), and Cu(II). ijpsr.comzenodo.org In these Schiff base complexes, coordination to the metal ion typically occurs through the imine nitrogen and other donor atoms present in the ligand structure. ijpsr.comzenodo.org

The general principle involves the reaction of a metal salt (e.g., metal chloride) with the ligand in a suitable solvent, often with heating under reflux to facilitate the reaction. ijpsr.com The resulting complexes precipitate from the solution and can be isolated for characterization. ijpsr.com

Table 1: General Features of Metal Complex Formation with Nitroaniline-Derived Ligands

| Feature | Description | Relevant Research Finding |

|---|---|---|

| Coordination Site | The primary donor site on the aniline (B41778) moiety is the nitrogen atom of the amino group. | In Schiff base complexes derived from substituted anilines, coordination occurs via the azomethine nitrogen. zenodo.org |

| Ligand Type | Dinitroanilines are often used to synthesize multidentate Schiff base ligands. | Mixed ligand complexes have been synthesized using Schiff bases derived from isatin (B1672199) and 2,4-dinitroaniline. ijpsr.com |

| Metal Ions | Transition metals such as Co(II), Ni(II), and Cu(II) are commonly used. | Complexes of Ni(II) and Cu(II) with Schiff bases derived from substituted anilines have been synthesized and characterized. zenodo.org |

| Synthesis Method | Typically involves refluxing a solution of the metal salt and the ligand in a solvent like ethanol. | A common method involves refluxing ethanolic solutions of the metal chloride and the respective ligands for several hours. ijpsr.com |

Ligand Field Effects in this compound Complexes

Ligand Field Theory (LFT) describes the electronic structure of transition metal complexes, focusing on the interaction between the metal's d-orbitals and the surrounding ligands. When a complex forms, the degeneracy of the metal's d-orbitals is lifted, and they split into different energy levels. The energy separation between these levels is known as the ligand field splitting energy (denoted as Δ or 10Dq). ampp.org

The magnitude of this splitting depends on the "field strength" of the ligand—its ability to interact with and repel the d-electrons of the metal. Strong-field ligands cause a large splitting, while weak-field ligands result in a small splitting.

In a hypothetical complex involving this compound as a ligand, the molecule would be expected to act as a weak-field ligand. This is due to the potent electron-withdrawing nature of the two nitro groups, which significantly decreases the electron density and, therefore, the donating ability of the amino nitrogen. scbt.com A ligand with low basicity and poor electron-donating capability creates a weak electric field around the metal ion.

Consequences of a Weak Ligand Field:

Small Δ (10Dq): The energy gap between the split d-orbitals would be small.

High-Spin Complexes: For metal ions with d-electron configurations from d⁴ to d⁷, it is energetically more favorable for electrons to occupy the higher-energy d-orbitals singly rather than to pair up in the lower-energy orbitals. This results in a "high-spin" complex with a maximum number of unpaired electrons.

Color and Spectroscopy: The color of transition metal complexes arises from electronic transitions between the split d-orbitals. A smaller Δ value corresponds to the absorption of lower-energy light (longer wavelengths), which would influence the observed color of the complex.

Table 2: Predicted Ligand Field Effects of this compound

| Parameter | Predicted Characteristic | Rationale |

|---|---|---|

| Ligand Field Strength | Weak | Strong electron-withdrawing effect of two -NO₂ groups reduces the donor strength of the -NH₂ group. scbt.com |

| Splitting Energy (Δ) | Small | Weak-field ligands cause a small energy separation between d-orbitals. |

| Spin State | High-Spin | For applicable metal ions (d⁴-d⁷), the small Δ makes it easier to populate higher orbitals than to pair electrons. |

| Magnetic Properties | Paramagnetic | High-spin complexes possess multiple unpaired electrons, leading to paramagnetic behavior. |

Acid-Base Properties and Prototropic Equilibria of this compound

The acid-base properties of this compound are profoundly influenced by the electronic effects of its substituents. The molecule possesses both a basic site (the lone pair of electrons on the amino nitrogen) and acidic protons (the hydrogens on the amino group).

Basicity: The amino group in this compound is an extremely weak base. The presence of two powerful electron-withdrawing nitro groups pulls electron density away from the amino group via resonance and inductive effects, making the nitrogen's lone pair less available for protonation. scbt.com This reduced basicity is reflected in the acid dissociation constant (pKa) of its conjugate acid (the anilinium ion, C₆H₃(NH₃⁺)(NO₂)₂). A predicted pKa value for the conjugate acid of this compound is approximately 0.26. lookchem.comlookchem.com This indicates that it is a relatively strong acid, and conversely, that this compound itself is a very weak base. For comparison, the pKa of the anilinium ion is about 4.6. iranchembook.ir

Acidity: The same electron-withdrawing effects that suppress the basicity of the amino group enhance the acidity of its N-H protons. The delocalization of the negative charge that results from deprotonation onto the nitro groups stabilizes the resulting anion. Consequently, in the presence of a very strong base, this compound can be deprotonated to form a monoanion. The analogous compound, 2,4-dinitroaniline, has an experimental pKa of 18.46 for this deprotonation event, highlighting that while the N-H protons are acidic, a very strong base is required for their removal. nih.govwikipedia.org

Prototropic Equilibria: Prototropic equilibria refer to the reversible transfer of a proton, leading to different ionic forms of the molecule depending on the pH of the medium. This compound can exist in several forms:

Monocation (H₂A⁺): In strongly acidic solutions, the amino group is protonated, forming the 3,4-dinitroanilinium ion.

Neutral (HA): In moderately acidic to moderately basic solutions, the molecule exists in its neutral form.

Monoanion (A⁻): In strongly basic solutions, a proton can be abstracted from the amino group to form the anilide anion.

Table 3: Prototropic Equilibria of this compound

| Equilibrium | Species Involved | Medium | Approximate pKa |

|---|---|---|---|

| H₂A⁺ ⇌ HA + H⁺ | Monocation ⇌ Neutral | Strongly Acidic | ~0.26 (Predicted) lookchem.comlookchem.com |

Advanced Analytical Methodologies for 3,4 Dinitroaniline Detection and Quantification

Chromatographic Techniques for 3,4-Dinitroaniline Analysis

Chromatographic methods are paramount for the separation and analysis of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC) of this compound

HPLC is a versatile and widely adopted technique for the analysis of dinitroaniline compounds. coresta.org It offers high resolution and sensitivity for the separation and quantification of this compound.

A common approach involves using a reverse-phase (RP) HPLC method. sielc.com For instance, a SUPELCOSIL™ LC-18 column can be employed to separate various dinitroaniline herbicides. sigmaaldrich.com The separation of isomers can be achieved on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often under isocratic conditions. nih.gov The use of acetonitrile-based mobile phases is effective in optimizing retention times for dinitroaniline derivatives. UV detection is frequently used, with the maximum absorbance (λmax) for this compound derivatives noted around 229.43 nm.

A study on the determination of five nitroaniline and dinitroaniline isomers in wastewater utilized an Agilent TC-C(18) column with a mobile phase of acetonitrile/water (30/70, v/v) at a flow rate of 1.0 mL/min and detection at 225 nm. nih.gov This method, combined with solid-phase extraction (SPE), allowed for the successful separation and quantification of the isomers. nih.gov

Table 1: HPLC Parameters for Dinitroaniline Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Agilent TC-C(18) nih.gov |

| Mobile Phase | Acetonitrile/Water (30/70, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 225 nm nih.gov |

| Temperature | 30°C nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Residues

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound residues. coresta.org This method is routinely used for the analysis of dinitroanilines, often in multi-residue methods for pesticides. coresta.org

For the analysis of aniline (B41778) derivatives, EPA Method 8131 outlines a procedure using gas chromatography with a specific detector. epa.gov Prior to GC analysis, a solvent exchange into toluene (B28343) is often necessary. epa.gov The use of a nitrogen-phosphorus detector (NPD) can help minimize interferences. epa.gov When analyzing unfamiliar samples, it is highly recommended to use GC-MS for absolute analyte identification. epa.gov

Recent advancements have led to the development of automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS) for the direct screening of hazardous compounds in consumer textiles. nih.gov This solvent-free method has a total run time of 38 minutes and can achieve quantification limits below 5 µg/g for a 5 mg textile sample. nih.gov

Table 2: GC-MS Parameters for Dinitroaniline Analysis

| Parameter | Value/Condition |

|---|---|

| GC System | Agilent 6890N nih.gov |

| MS System | Agilent 5975C nih.gov |

| Injector | Programmable Temperature Vaporizer (PTV) nih.gov |

| Oven Program | 90°C (0.5 min), then 10°C/min to 325°C (15 min) nih.gov |

| MS Source Temp. | 300°C nih.gov |

| MS Quadrupole Temp. | 200°C nih.gov |

| Acquisition Mode | Full-scan (m/z 50-500) nih.gov |

Spectroscopic Characterization in this compound Research

Spectroscopic techniques are indispensable for the characterization and study of this compound, providing valuable information on its structure, kinetics, and reaction pathways.

UV-Vis Spectroscopy in Kinetic Studies of this compound

UV-Vis spectroscopy is a fundamental tool for monitoring the kinetics of reactions involving this compound. It is particularly useful for studying the degradation and transformation of the compound. The technique is often used to monitor the change in concentration of a substance over time by measuring its absorbance at a specific wavelength. nih.gov

For instance, the photocatalytic degradation of 2,4-dinitroaniline (B165453) has been studied by monitoring the decrease in its absorption band at 346 nm. researchgate.net The kinetics of such reactions are often analyzed using a pseudo-first-order approach. nih.govresearchgate.net In a study on the reaction of diazotized 2,4-dinitroaniline with electron-donating drugs, the formation of the resulting colored complexes was followed spectroscopically to determine the reaction kinetics, which were found to follow pseudo-first-order kinetics. ekb.eg

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring of this compound

FTIR spectroscopy is a powerful technique for identifying functional groups and monitoring the progress of chemical reactions in real-time. acs.orgthermofisher.com By tracking changes in the infrared spectrum, researchers can gain insights into the transformation of reactants into products.

In the context of dinitroaniline research, FTIR is used to characterize the synthesized compounds and their reaction products. researchgate.netrsc.org For example, in the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, FTIR spectra were recorded to confirm the structure of the synthesized catalyst. rsc.org The technique can also be used to monitor reactions, such as the conjugate addition of 3-butyn-2-one (B73955) to anilines, by observing the changes in the IR spectra in situ. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Metabolites

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules, including the metabolites of this compound. Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of the nuclei within a molecule.

The degradation of compounds like 3,4-difluoroaniline (B56902) has been studied using ¹⁹F NMR spectroscopy, which allowed for the identification of intermediates formed during the process. researchgate.net This highlights the power of NMR in tracking the metabolic fate of related compounds. While specific NMR data for this compound metabolites is not detailed in the provided context, the principles of using NMR for structural elucidation are well-established for similar compounds. nih.govnih.govuminho.pt For example, the structures of various dinitroaniline derivatives and their reaction products have been confirmed using ¹H and ¹³C NMR. uminho.ptacs.org

Electrochemical Sensors for this compound Detection

Electrochemical sensors offer a compelling alternative to traditional analytical methods due to their potential for rapid analysis, high sensitivity, portability, and cost-effective instrumentation. synthasite.com These devices function by transducing the electrochemical interaction of an analyte with an electrode surface into a measurable analytical signal. synthasite.com For nitroaromatic compounds like dinitroanilines, detection is typically based on the electrochemical reduction of the nitro groups. The development of novel electrode materials and surface modifications has been a key focus of research to enhance the sensitivity and selectivity of these sensors.

Voltammetry measures the current response resulting from the application of a varying potential to a working electrode. Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are particularly well-suited for the analysis of electroactive species like nitroanilines. synthasite.comacs.org The reduction of the nitro groups on the aniline ring produces distinct cathodic peaks in the voltammogram, with the peak current being proportional to the analyte's concentration.

While extensive research has been conducted on the voltammetric detection of various nitroaniline isomers, specific studies focusing exclusively on this compound are less common. However, the principles and methodologies are broadly applicable. For instance, research on 2,4-Dinitroaniline using a glassy carbon electrode modified with a Cobalt-based Metal-Organic Framework (Co-MOF) demonstrated excellent sensitivity. cluster-science.comrsc.org The Co-MOF structure facilitates the electrochemical reaction, leading to a low detection limit. cluster-science.comrsc.org Similarly, an electrochemical pre-activation strategy using NiO nanoparticle-loaded carbon spheres has been shown to effectively differentiate and sensitively detect nitroaniline isomers (2-NA, 3-NA, and 4-NA) in the nanomolar range. acs.orgacs.org

These studies highlight the general approach for dinitroaniline detection. A modified electrode is prepared, and its electrochemical behavior in the presence of the target analyte is investigated using DPV or a similar technique. Optimization of experimental parameters, such as pH of the supporting electrolyte and voltammetric parameters (e.g., pulse amplitude, scan rate), is crucial for achieving the best analytical performance. acs.org The table below summarizes the performance of various electrochemical sensors for different dinitroaniline isomers, illustrating the capabilities of the technique.

Table 1: Performance of Selected Voltammetric Sensors for Dinitroaniline Isomers This table presents data for isomers of this compound to illustrate the typical performance of the described analytical techniques, as specific data for the 3,4- isomer is not widely published.

| Analyte | Electrode Modification | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Source |

|---|---|---|---|---|---|

| 2,4-Dinitroaniline | Co-MOF / Glassy Carbon Electrode | CV | Not specified | 0.161 | cluster-science.comrsc.org |

| 2,4-Dinitroaniline | Fluorescent Carbon Dots | Fluorescence | 0.2 - 20 | 0.05 | researchgate.net |

| 3-Nitroaniline (B104315) | NiO NP-CSs / Glassy Carbon Electrode | DPV | 0.5 - 100 | 0.007 | acs.org |

| 3,5-Dinitroaniline (B184610) | Electrochemically Activated Carbon-Fibre | SWV | Not specified | ~0.164 (0.03 µg/mL) | nih.gov |

Biosensors and immunosensors represent a highly selective subset of sensor technology that utilizes biological recognition elements, such as antibodies, enzymes, or nucleic acids, to detect specific analytes. An immunosensor, for example, relies on the high-affinity binding between an antibody and its target antigen. sci-hub.se

The development of immunosensors for small molecules like dinitroanilines typically involves immobilizing either an antibody or a hapten-protein conjugate onto a transducer surface. nih.gov In a competitive assay format, the sample containing the free analyte (e.g., this compound) competes with a labeled analyte for a limited number of antibody binding sites. The resulting signal change is inversely proportional to the concentration of the analyte in the sample. nih.gov

Research in this area has primarily targeted nitroaromatic compounds of forensic and environmental concern, such as 2,4,6-trinitrotoluene (B92697) (TNT) and its degradation products, which include dinitroanilines. For instance, enzyme-linked immunosorbent assays (ELISAs) have been developed for the sensitive analysis of 2,4-dinitroaniline and 2,6-dinitroaniline (B188716) in water and soil samples. dntb.gov.uaacs.org However, a significant challenge in immunoassay development is cross-reactivity, where the antibody may bind to structurally similar but non-target molecules. This can affect the accuracy and selectivity of the assay. Interestingly, a study on monoclonal antibodies developed for 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) showed cross-reactivity with 2,4-dinitroaniline and 3,5-dinitroaniline, but did not report significant interaction with other related compounds, underscoring the high specificity that can be achieved and the challenges in creating broadly reactive or specifically targeted antibodies. researchgate.net The development of a specific immunosensor for this compound would require the generation of monoclonal or polyclonal antibodies with high affinity and selectivity for this particular isomer.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. Its high sensitivity, specificity, and versatility make it an indispensable tool in chemical research, including the study of compounds like this compound.

Tandem mass spectrometry (MS/MS) is a technique where two or more mass analyzers are coupled together to analyze the fragmentation of selected ions. In a typical MS/MS experiment for metabolite profiling, a precursor ion (e.g., the protonated molecule of a potential metabolite) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process provides a structural fingerprint of the molecule, enabling its identification. acs.org

The metabolic fate of xenobiotics like this compound is of significant interest. A primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro groups to amino groups. For this compound, this would likely result in metabolites such as 2-amino-4-nitroaniline, 4-amino-2-nitroaniline, and the fully reduced 3,4-diaminoaniline.

Using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, a biological sample (e.g., from an in vitro hepatocyte assay) would first be separated by LC. nih.gov The effluent would be introduced into the mass spectrometer, and the instrument would be programmed to select the theoretical m/z of the parent drug and its expected metabolites. For example, to confirm the presence of 3,4-diaminoaniline (C₆H₈N₄), the mass spectrometer would select its protonated molecule [M+H]⁺ at m/z 125.08. Upon fragmentation, it would be expected to produce characteristic product ions, which would be used to confirm its identity. This targeted approach, often called multiple reaction monitoring (MRM), allows for highly sensitive and selective quantification of metabolites even in complex biological matrices. slu.se

High-resolution mass spectrometry (HRMS), performed on instruments like time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). researchgate.net This capability is crucial for the unambiguous identification of compounds in complex matrices such as environmental water, soil, or biological fluids, where numerous isobaric interferences (different compounds with the same nominal mass) may be present. researchgate.netkcl.ac.uk

By measuring the exact mass of an ion, HRMS allows for the determination of its elemental formula. researchgate.net For this compound (C₆H₅N₃O₄), the theoretical monoisotopic mass of its neutral molecule is 183.02798. An HRMS instrument can measure this mass with high precision, allowing it to be distinguished from other compounds that might have the same nominal mass of 183. For example, a study using liquid chromatography-high resolution mass spectrometry (LC-HRMS) successfully analyzed a range of organic explosives, including the related isomer 3,5-dinitroaniline, in challenging matrices like dried blood and soil. kcl.ac.uk The high resolving power and mass accuracy were key to achieving reliable identification and excellent detection limits in the femtogram range. kcl.ac.uk

The use of HRMS provides a high degree of confidence in the identification of this compound without the need for authentic reference standards in initial screening, a practice known as suspect screening. nih.gov

Table 2: Theoretical Exact Masses of this compound and Related Ions for HRMS Analysis

| Species | Ion Formula | Charge | Theoretical m/z |

|---|---|---|---|

| Neutral Molecule | C₆H₅N₃O₄ | 0 | 183.02798 |

| Protonated Molecule | [C₆H₆N₃O₄]⁺ | +1 | 184.03525 |

| Deprotonated Molecule | [C₆H₄N₃O₄]⁻ | -1 | 182.02073 |

| Sodium Adduct | [C₆H₅N₃O₄Na]⁺ | +1 | 206.01720 |

| Potassium Adduct | [C₆H₅N₃O₄K]⁺ | +1 | 221.99114 |

Environmental Fate, Transport, and Remediation of 3,4 Dinitroaniline

Environmental Occurrence and Distribution of 3,4-Dinitroaniline

This compound (3,4-DNA) is an organic chemical compound that enters the environment primarily as a degradation product of certain widely used herbicides. Its presence and distribution in various environmental compartments are a subject of concern due to the general toxicity associated with dinitroaniline compounds.

The occurrence of this compound in aquatic environments is largely linked to the use of dinitroaniline herbicides in agriculture. nih.govfrontiersin.org These herbicides, such as pendimethalin (B1679228), have low water solubility but can still contaminate water bodies through runoff and soil erosion. frontiersin.orgrjas.org Once in the aquatic system, these parent compounds can degrade into more persistent metabolites, including various dinitroaniline derivatives.

Dinitroaniline herbicides as a class are classified as moderately to highly toxic to aquatic organisms, including fish and invertebrates. nih.gov While specific data on the widespread concentration of 3,4-DNA in water bodies is limited, the known aquatic toxicity of its parent compounds and related isomers, like 2,4-Dinitroaniline (B165453), necessitates monitoring. nih.govfishersci.com For instance, the isomer 2,4-Dinitroaniline is classified as toxic to aquatic life with long-lasting effects. cdhfinechemical.com General safety precautions for dinitroaniline-based products recommend avoiding application near irrigation canals or water bodies to minimize contamination. nih.gov Although direct leaching into groundwater is considered limited due to the lipophilic nature of dinitroanilines, surface water contamination remains a significant pathway. coresta.org

Table 1: Physicochemical Properties of Selected Dinitroanilines Relevant to Aquatic Fate

| Compound | Water Solubility | Log K_ow (Octanol-Water Partition Coefficient) | Bioaccumulation Potential |

|---|---|---|---|

| Trifluralin (B1683247) | 0.22 mg/L (at 20°C) frontiersin.org | ~5.07 | High nih.gov |

| Pendimethalin | 0.33 mg/L (at 20°C) frontiersin.org | ~5.18 | High nih.gov |

| 2,4-Dinitroaniline | Low solubilityofthings.com | ~1.84 nih.gov | Moderate nih.gov |

| This compound | Low (expected) | N/A | Potential for bioaccumulation |

This table is interactive. Click on the headers to sort the data.

Soil is a primary reservoir for this compound, where it mainly originates from the degradation of the herbicide pendimethalin. nih.gov Dinitroaniline herbicides exhibit strong adsorption to soil particles, particularly organic matter, which renders them relatively immobile and reduces the likelihood of leaching. frontiersin.orgcambridge.org However, this strong binding also contributes to their persistence in the soil. nih.govfrontiersin.org

Table 2: Soil Persistence of Dinitroaniline Herbicides

| Herbicide | Soil Half-Life (Aerobic) | Soil Adsorption Coefficient (K_oc) | Key Degradation Product |

|---|---|---|---|

| Pendimethalin | ~47 days cambridge.org | 17,581 frontiersin.org | 3,4-Dimethyl-2,6-dinitroaniline rjas.orgnih.govekb.eg |

| Trifluralin | 24-98 days nih.gov | 15,800 frontiersin.org | Various dealkylated and reduced products nih.gov |

| Dinitroanilines (general) | 19-132 days cambridge.org | High nih.govcambridge.org | Varies by compound |

This table is interactive. Click on the headers to sort the data.

Dinitroaniline herbicides are known to be volatile, which allows them to enter the atmosphere from soil surfaces. frontiersin.orgcoresta.orgcambridge.org The rate of volatilization is higher from warm, moist soils. cambridge.org This volatility suggests that degradation products like this compound could also be present in the atmosphere, either through direct volatilization or formation from parent compounds in the air.

To minimize losses due to volatilization and photodegradation, dinitroaniline herbicides are often incorporated into the soil. frontiersin.orgucanr.edu While specific atmospheric monitoring data for this compound is scarce, studies on its isomer, 2,4-dinitroaniline, suggest a relatively rapid degradation in the atmosphere through reactions with photochemically produced hydroxyl radicals, with an estimated half-life of about 17.7 hours. nih.gov Similar rapid degradation could be expected for 3,4-DNA. The detection of various amines in the atmosphere, sometimes analyzed by converting them to 2,4-dinitroaniline derivatives, underscores the presence of complex nitrogenous compounds in the air. copernicus.org

Degradation Pathways of this compound in Natural Systems

The breakdown of this compound in the environment is a critical process that determines its persistence and potential impact. Degradation occurs through both biological and abiotic pathways.

Microbial activity is the primary driver of dinitroaniline herbicide degradation in soil. frontiersin.orgcambridge.orgx-mol.net Fungi, in particular, have been identified as major contributors to this process. cambridge.org Studies have shown that the herbicide pendimethalin is degraded by various soil fungi, such as Fusarium oxysporum, Paecilomyces varioti, and Rhizoctonia bataticola, leading to the formation of metabolites including 3,4-Dimethyl-2,6-dinitroaniline. nih.gov

The main microbial degradation pathways for dinitroanilines involve nitroreduction and dealkylation. nih.govnih.gov For instance, a Bacillus subtilis strain was found to initiate pendimethalin degradation through nitroreduction. nih.gov Similarly, Pseudomonas aeruginosa strains have been shown to degrade pendimethalin, producing 3,4-dimethyl 2,6-dinitroaniline (B188716). rjas.org While these processes degrade the parent herbicides, they result in the formation of other dinitroaniline compounds. The biodegradation of this compound itself is less studied, and it is often considered a relatively stable metabolite. However, the general principles of microbial degradation of aromatic amines suggest that it could serve as a source of carbon and nitrogen for certain adapted microbial communities under specific environmental conditions.

Abiotic processes, including photolysis (degradation by light) and hydrolysis (reaction with water), also contribute to the breakdown of dinitroanilines. Photodecomposition of dinitroanilines on soil surfaces is generally considered low but can become significant when the compounds are in a vapor state or dissolved in water. cambridge.org Sunlight exposure can lead to the degradation of pendimethalin through processes like oxidative dealkylation and nitro reduction. ekb.eg Studies on the herbicide dinitramine (B166585) showed it underwent rapid photolytic decomposition in water. nih.gov

Hydrolysis of dinitroanilines under typical environmental pH conditions is generally not considered a significant degradation pathway. nih.gov However, under specific conditions, such as the presence of certain catalysts or extreme pH, hydrolysis can be enhanced. For the related compound 2,4-dinitroanisole (B92663), hydrolysis was found to be insignificant under environmental conditions, while photolysis produced various intermediates. publications.gc.ca

Advanced Remediation Technologies for this compound Contamination

Adsorption and Filtration Methods for this compound

The removal of nitroaromatic compounds like this compound from aqueous environments is a significant focus of environmental remediation efforts. Adsorption is a widely employed and effective method for treating water contaminated with such organic pollutants due to its operational simplicity, cost-effectiveness, and efficiency, even at low contaminant concentrations. researchgate.netmdpi.commdpi.com Various adsorbent materials have been investigated for their capacity to remove nitroanilines from water, with activated carbon being one of the most prominent and effective. mdpi.com

Filtration is a physical separation process often used in conjunction with adsorption in water treatment systems. researchgate.netcoresta.org In this context, after the contaminants have been adsorbed onto a solid medium like granular activated carbon, filtration can be used to separate the solid adsorbent with the bound pollutants from the treated water. coresta.org

Research Findings on Adsorbents for Nitroanilines

While specific studies on this compound are limited, extensive research on related nitroaniline isomers provides significant insights into effective adsorption strategies. Activated carbons derived from various precursors have demonstrated high adsorption capacities for compounds like p-nitroaniline (4-nitroaniline) and 2-nitroaniline (B44862).

Activated Carbon: Granular activated carbon is considered one of the best available methods for the removal of organic compounds from water. mdpi.com Studies have shown that activated carbon is often more effective than other sorbents like silica (B1680970) or polymeric materials for nitroaniline adsorption. mdpi.com The adsorption capacity is influenced by the textural properties of the carbon, such as surface area and pore size distribution. mdpi.com For instance, activated carbon fiber prepared from cotton stalk showed a maximum adsorption capacity of 406 mg/g for p-nitroaniline. researchgate.netnih.gov Similarly, activated carbon from peanut shells demonstrated an adsorption capacity of 3.10 mg/g for 4-nitroaniline (B120555) under specific optimized conditions. ijrp.org The adsorption process is often influenced by pH, with lower pH values sometimes favoring removal. ijrp.org

Modified Carbon Nanotubes: Surface-activated and modified multiwalled carbon nanotubes (MWCNTs) have emerged as highly effective adsorbents for p-nitroaniline. mdpi.com Chemical activation, for example with KOH, can significantly enhance the adsorption capacity, with one study reporting a maximum capacity of 171.3 mg/g for p-nitroaniline on KOH-activated MWCNTs. mdpi.com

Mesoporous Materials: Mesoporous materials such as MCM-48 have been successfully used for the adsorption of 3-Nitroaniline (B104315) from wastewater. icrc.ac.ir These materials exhibit a high surface area and ordered pore structure, leading to significant uptake capacities. Research showed a maximum experimental uptake of approximately 89 mg/g for 3-Nitroaniline on MCM-48, with the adsorption process fitting the Langmuir isotherm model, suggesting monolayer coverage of the adsorbent surface. icrc.ac.ir

Zeolites: Beta zeolite has been shown to readily adsorb various nitro-substituted anilines from aqueous solutions. researchgate.net Studies reported a maximum uptake of approximately 100 mg/g for aniline (B41778) and its nitro derivatives, following a Type I Langmuir adsorption isotherm. researchgate.net

The mechanism of adsorption for nitroanilines onto these surfaces can involve a combination of physical and chemical interactions, including hydrogen bonding, π-π interactions, electrostatic forces, and hydrophobic interactions. researchgate.net The kinetics of the process are often rapid, with the pseudo-second-order model frequently providing the best fit for the experimental data, which suggests that chemisorption may be the rate-limiting step. researchgate.netnih.govresearchgate.net

Table 1: Adsorption Capacities of Various Adsorbents for Nitroaniline Compounds

| Adsorbent Material | Target Compound | Maximum Adsorption Capacity (q_max) | Reference(s) |

|---|---|---|---|

| Activated Carbon Fiber (from cotton stalk) | p-Nitroaniline | 406 mg/g | researchgate.netnih.gov |

| KOH-Activated Multiwalled Carbon Nanotubes | p-Nitroaniline | 171.3 mg/g | mdpi.com |

| Beta Zeolite | 2-Nitroaniline, 3-Nitroaniline, 4-Nitroaniline | ~100 mg/g | researchgate.net |

| Mesoporous Material (MCM-48) | 3-Nitroaniline | 89 mg/g | icrc.ac.ir |

| Activated Carbon (from peanut shells) | 4-Nitroaniline | 3.10 mg/g | ijrp.org |

| Activated Carbon (from avocado seeds) | 4-Nitroaniline | 2.42 mg/g | ijrp.org |

Phytoremediation Approaches for this compound

Phytoremediation is an emerging, cost-effective, and environmentally friendly technology that utilizes plants and their associated microorganisms to remediate soils and water contaminated with organic pollutants like nitroaromatic compounds. nih.govnih.gov This nature-based solution can involve several mechanisms, including phytoextraction (uptake and accumulation into plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the root zone by microbial activity). cdnsciencepub.comresearchgate.net

The effectiveness of phytoremediation for a specific compound like this compound depends on factors such as the compound's physicochemical properties (e.g., water solubility, lipophilicity), environmental conditions, and the specific characteristics of the plant species used. openbiotechnologyjournal.com Plants can absorb nitroaromatic compounds from the soil, after which they can be metabolized within the plant tissues. coresta.orgresearchgate.net

Research Findings on Phytoremediation of Nitroaromatics

While direct research on the phytoremediation of this compound is scarce, studies on related dinitroaniline and nitroaromatic compounds provide valuable insights into potential plant species and mechanisms.

Plant Species: Trees with large root systems and high transpiration rates, such as Poplar (Populus spp.) and Willow (Salix spp.), are well-regarded for their phytoremediation capabilities for organic pollutants. openbiotechnologyjournal.comaloki.hu Research on soil contaminated with TNT (2,4,6-trinitrotoluene), a related nitroaromatic compound, showed that hybrid poplar trees (Populus deltoides × nigra DN34) could take up the contaminant. researchgate.net Furthermore, a study on the closely related isomer, 3,5-dinitroaniline (B184610), found it accumulated in the tissues of hybrid poplar trees. researchgate.net Certain grasses and ornamental plants have also been identified as having potential for remediating organic contaminants. cdnsciencepub.comopenbiotechnologyjournal.com For example, some semi-aquatic herbaceous perennials have shown tolerance to the dinitroaniline herbicide oryzalin, suggesting their utility in phytoremediation systems. capes.gov.br

Mechanisms of Uptake and Degradation: Dinitroaniline herbicides are known to be absorbed by plant root systems. coresta.org Once inside the plant, organic pollutants can be transformed by various enzymes, such as nitroreductases, which can reduce the nitro groups, initiating the degradation process. aloki.hu For instance, propanil, an herbicide, is hydrolyzed in tolerant rice plants to 3,4-dichloroaniline (B118046), a less phytotoxic compound, by the enzyme aryl acylamidase. nih.gov This indicates that plants possess enzymatic pathways capable of transforming aniline derivatives. The ultimate goal of phytoremediation is the complete mineralization of the organic pollutant into harmless substances like carbon dioxide and water. openbiotechnologyjournal.com

Potential Applications and Limitations: Phytoremediation is considered most suitable for large areas with low to moderate levels of contamination, where it can be a more sustainable and less disruptive alternative to conventional engineering-based methods. nih.gov However, the process is generally slower than traditional techniques. nih.gov For sites with high concentrations of contaminants, phytoremediation may be less effective. nih.gov The fate of the contaminant within the plant is a crucial consideration; if the compound accumulates in the harvestable biomass (phytoextraction), proper disposal or treatment of the contaminated plant material is necessary to prevent re-entry into the environment. nih.govwur.nl

Table 2: Plant Species Studied for Remediation of Nitroaromatic Compounds

| Plant Species | Target Compound(s) | Observed Effect/Mechanism | Reference(s) |

|---|---|---|---|

| Hybrid Poplar (Populus deltoides × nigra DN34) | TNT, 3,5-Dinitroaniline | Uptake and accumulation in plant tissues. | researchgate.net |

| Poplar (Populus spp.), Willow (Salix spp.), Alfalfa, Grasses | Nitroaromatics, PCBs, PAHs | Capable of complete mineralization of certain organic contaminants. | openbiotechnologyjournal.com |

| Rice (Oryza sativa) | Propanil (herbicide) | Enzymatic hydrolysis to a less toxic compound (3,4-dichloroaniline). | nih.gov |

| Canna (Canna × generalis), Pickerel weed (Pontaderia cordata), Iris (Iris L. × `Charjoys Jan') | Oryzalin (dinitroaniline herbicide) | Demonstrated tolerance, suggesting suitability for phytoremediation systems. |

Toxicological and Ecotoxicological Implications of 3,4 Dinitroaniline

Mechanisms of Toxicity of 3,4-Dinitroaniline at the Molecular and Cellular Level

The toxicity of dinitroaniline compounds at the cellular level is multifaceted, involving genotoxicity, the induction of oxidative stress, and interference with crucial enzyme systems. researchgate.netdntb.gov.ua The primary mode of action for dinitroaniline herbicides is the disruption of microtubule assembly, which is critical for cell division. nih.govfrontiersin.org

Genotoxicity and Mutagenicity Studies of this compound

There is a notable lack of specific genotoxicity data for this compound. However, studies on related compounds within the dinitroaniline and nitroaniline families consistently demonstrate mutagenic and genotoxic potential. For instance, 2,4-dinitroaniline (B165453) was found to be mutagenic in Salmonella typhimurium strains. researchgate.net A study of various nitro- and aminobenzenes in the Ames test revealed that compounds with a nitro group in the meta- or para-position relative to the amino group were typically mutagenic. nih.gov

Herbicides like pendimethalin (B1679228) and trifluralin (B1683247) have been shown to induce DNA damage and increase micronucleus frequency in both human lymphocytes and V79 cells. iranarze.irnih.gov The genotoxicity of these compounds is often linked to the activation of oxidative stress pathways and resulting chromosomal damage. iranarze.irnih.gov Given these findings across the chemical class, there is a strong basis to suspect that this compound may also possess genotoxic properties.

Table 1: Summary of Genotoxicity Findings for Dinitroaniline and Related Compounds

| Compound | Test System | Observed Effect | Reference |

|---|---|---|---|

| Pendimethalin | Human lymphocytes, V79 cells | Increased DNA damage and micronucleus frequency. | iranarze.irnih.gov |

| Trifluralin | Human lymphocytes, V79 cells | Increased DNA damage and micronucleus frequency. | iranarze.irnih.gov |

| 4-Nitroaniline (B120555) | Bacteria, Mammalian cells | Induces mutations in bacteria and is clastogenic in mammalian cells in vitro. | uzh.ch |

| 2,4-Dinitroaniline | Salmonella typhimurium | Mutagenic activity observed. | researchgate.net |

| General Nitroanilines | Salmonella typhimurium (Ames Test) | Mutagenic when nitro group is in meta- or para-position. | nih.gov |

Oxidative Stress Induction by this compound

The induction of oxidative stress is a common toxicity mechanism for many pesticides, including dinitroaniline herbicides. nih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA. nih.gov

Studies on pendimethalin and trifluralin have demonstrated that these compounds significantly increase ROS levels in Chinese hamster lung (V79) cells. iranarze.irnih.gov The dinitroaniline herbicide ethalfluralin (B166120) was also found to elevate ROS production in zebrafish larvae, contributing to its toxicity. nih.gov Furthermore, exposure to pendimethalin has been shown to increase the production of ROS in the midgut of honeybees. researchgate.net While direct evidence for this compound is unavailable, the consistent findings for other dinitroanilines strongly suggest that it likely shares this capacity to induce oxidative stress. This oxidative damage is considered a key step leading to the genotoxic effects observed with these compounds. iranarze.irnih.gov

Table 2: Research Findings on Oxidative Stress Induction by Dinitroanilines

| Compound | Test Organism/Cell Line | Key Finding | Reference |

|---|---|---|---|

| Pendimethalin | V79 cells | Significantly increased Reactive Oxygen Species (ROS) levels. | iranarze.irnih.gov |

| Trifluralin | V79 cells | Significantly increased Reactive Oxygen Species (ROS) levels. | iranarze.irnih.gov |

| Ethalfluralin | Zebrafish (Danio rerio) larvae | Elevated production of Reactive Oxygen Species (ROS). | nih.gov |

| Pendimethalin | Honeybee (Apis mellifera) | Increased ROS production in midgut tissues. | researchgate.net |

Effects of this compound on Enzyme Systems

The primary mechanism of action for dinitroaniline herbicides is their interaction with the tubulin protein system. frontiersin.org They bind to tubulin, inhibiting the formation of microtubules, which are essential for the mitotic spindle during cell division. nih.govfrontiersin.org This disruption of a fundamental protein system is a key enzymatic-level effect.

Beyond this primary mechanism, dinitroanilines can affect other enzyme systems. Exposure to these herbicides can induce changes in antioxidant enzymes as a response to oxidative stress. For example, exposure to textile effluents containing nitroaromatic compounds has been shown to disrupt the activity of catalase, an important enzyme that decomposes hydrogen peroxide. ugr.es Studies on the related compound 4-nitroaniline have shown it can act as a mixed inhibitor of certain enzymes like human tissue kallikrein. scielo.br While specific studies on this compound's enzymatic interactions are lacking, the evidence from its chemical class points to a potential for broad effects on various enzyme systems, both through direct inhibition and as a secondary response to cellular stress.

Receptor-Mediated Toxicity of this compound

Evidence for receptor-mediated toxicity of dinitroanilines is emerging, particularly concerning endocrine disruption. A study on 2-bromo-4,6-dinitroaniline (B162937) (BDNA), a structurally related compound, revealed that it could interfere with the hypothalamus-pituitary-gland (HPG) axis in zebrafish. researchgate.net The study found that the transcription of genes associated with the estrogen receptor (ER) was more significantly affected than those related to the androgen receptor (AR). researchgate.net This suggests a potential for dinitroaniline compounds to exert toxicity by interfering with nuclear hormone receptor signaling pathways. While information is limited, there are indications that some nitroaromatic compounds may interact with receptors like the aryl hydrocarbon receptor (AhR). iarc.fr The potential for this compound to engage in such receptor-mediated mechanisms warrants further investigation.

Ecotoxicological Assessments of this compound on Aquatic and Terrestrial Organisms

Dinitroaniline herbicides are recognized as being toxic to a range of non-target organisms in both aquatic and terrestrial environments. researchgate.netdntb.gov.ua Their toxicity varies depending on the specific compound and the organism being tested. nih.gov Generally, dinitroanilines are considered to have moderate to high acute toxicity for aquatic organisms, including fish and invertebrates. researchgate.netnih.gov For instance, the dinitroaniline fungicide fluazinam (B131798) shows extremely high toxicity to zebrafish and has a high potential for bioaccumulation. researchgate.net

In terrestrial ecosystems, the effects also vary. Some dinitroanilines like prodiamine (B1679157) and trifluralin were found to be relatively non-toxic to earthworms. nih.gov However, these herbicides can be toxic to beneficial insects. nih.gov Due to their low water solubility and tendency to bind to soil, dinitroanilines are persistent, which can lead to long-term exposure for soil-dwelling organisms. researchgate.netcambridge.org

Table 3: Summary of Ecotoxicity Data for Dinitroaniline Herbicides

| Compound Class | Organism Type | General Toxicity Finding | Reference |

|---|---|---|---|

| Dinitroanilines | Aquatic Invertebrates | Moderate to high toxicity. | researchgate.netnih.gov |

| Dinitroanilines | Fish | Moderate to high toxicity. | researchgate.netnih.gov |

| Trifluralin | Earthworm (Eisenia fetida) | Relatively non-toxic. | nih.gov |

| Trifluralin | Honeybee (Apis mellifera) | Toxic (LC50 of 11 µg/bee). | nih.gov |

Impact of this compound on Microbial Communities

However, more specific studies reveal a disruptive impact. The application of dinitroaniline herbicides has been shown to suppress the populations of certain beneficial microorganisms, such as those that assimilate mineral nitrogen and actinomycetes. dergipark.org.tr Conversely, an increase in ammonifying and spore-forming microorganisms has been observed, with the latter suggesting deteriorating environmental conditions for the microbial community. dergipark.org.tr The adaptation period for microbial communities to recover from dinitroaniline application is estimated to be around 50 days. dergipark.org.tr The herbicide trifluralin has been shown to impact both the diversity and community structure of soil bacteria and fungi. frontiersin.org

Table 4: Effects of Dinitroaniline Herbicides on Soil Microbial Groups

| Microbial Group | Observed Effect | Reference |

|---|---|---|

| Total Microbial Biomass | Can be stimulated. | nih.govnih.gov |

| Mineral Nitrogen Assimilating Microorganisms | Suppressed. | dergipark.org.tr |

| Ammonifying Microorganisms | Slightly increased/stimulated. | dergipark.org.tr |

| Actinomycetes | Inhibited/Suppressed. | dergipark.org.tr |

| Spore-forming Microorganisms | Increased population density. | dergipark.org.tr |

| Phosphate-solubilizing Microorganisms | Stimulated. | nih.gov |

Effects of this compound on Aquatic Invertebrates and Vertebrates

The available data on the aquatic toxicity of this compound specifically is limited. However, the broader class of dinitroanilines, which includes this compound, is recognized for its potential to cause harm to aquatic life. nih.govresearchgate.netnih.gov Generally, dinitroaniline herbicides are classified as moderately to highly toxic to fish and aquatic invertebrates. nih.gov This has led to recommendations against their application near water bodies or irrigation canals. nih.gov